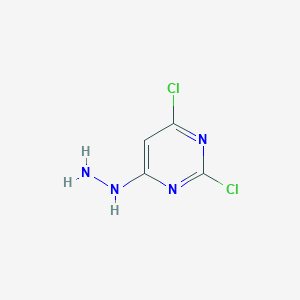

(2,4-Dichloro-pyrimidin-2-yl)-hydrazine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry

The pyrimidine nucleus is a fundamental component of life, forming the structural basis of the nucleobases uracil (B121893), thymine, and cytosine in DNA and RNA. researchgate.net This biological prevalence has long inspired chemists to explore the synthetic and medicinal potential of pyrimidine-containing molecules. Heterocyclic compounds incorporating pyrimidine scaffolds exhibit a high degree of structural diversity and have proven to be valuable as therapeutic agents. researchgate.net

The pyrimidine ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govacs.org This versatility has led to the development of numerous pyrimidine-based drugs with a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net The ability of the pyrimidine ring to participate in various chemical reactions allows for extensive functionalization, enabling the fine-tuning of a molecule's properties to achieve desired biological effects. researchgate.netnih.gov

Role of Hydrazine (B178648) Moieties in Advanced Organic Synthesis

Hydrazine and its derivatives are highly versatile reagents and building blocks in organic synthesis. nbinno.comrsc.org Their utility stems from their nucleophilic nature, their ability to act as reducing agents, and their capacity to participate in the formation of nitrogen-containing heterocyclic rings. nbinno.com Hydrazine moieties are crucial for constructing a variety of important chemical structures, including hydrazones, hydrazides, and various heterocyclic systems like pyrazoles and triazoles. nbinno.comresearchgate.net

In advanced organic synthesis, hydrazines serve as key intermediates for the construction of complex molecular architectures. nbinno.com They can be involved in condensation reactions, cyclizations, and as precursors for radical reactions to form new carbon-carbon and carbon-heteroatom bonds. nbinno.comrsc.org The reactivity of the hydrazine group can be modulated by the attachment of different substituents, allowing for a high degree of control in synthetic transformations. nbinno.com

Conceptual Framework of (2,4-Dichloro-pyrimidin-2-yl)-hydrazine in Academic Research

This compound serves as a bifunctional reagent, offering multiple reaction sites for synthetic chemists to exploit. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. The hydrazine moiety, with its nucleophilic nitrogen atoms, readily reacts with electrophiles such as aldehydes, ketones, and esters to form hydrazones and other derivatives. nih.govorganic-chemistry.org

This dual reactivity makes this compound a valuable starting material for the synthesis of fused heterocyclic systems. For example, the hydrazine group can react with dicarbonyl compounds or their equivalents to form pyrazole (B372694) rings fused to the pyrimidine core, leading to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds. nih.govnih.gov These fused systems are of significant interest due to their presence in a number of biologically active compounds. nih.govnih.gov

The general synthetic utility of this compound is highlighted in its CAS registry number, 1935927-75-5.

Overview of Research Trajectories for Pyrimidine-Hydrazine Derivatives

Research involving pyrimidine-hydrazine derivatives is actively pursuing several promising directions. A major focus is the synthesis of novel compounds with potential therapeutic applications. By reacting this compound with various aldehydes or ketones, researchers can generate extensive libraries of pyrimidine-hydrazone derivatives for biological screening. nih.gov

Another significant research trajectory involves the use of these derivatives as intermediates in the synthesis of more complex heterocyclic systems. The reaction of the hydrazine moiety to form a new ring, followed by substitution of the chlorine atoms, allows for the construction of diverse and highly functionalized molecules. heteroletters.orgnih.gov For instance, the reaction with active methylene (B1212753) compounds can lead to the formation of fused pyrazole or pyridazine (B1198779) rings. nih.govrsc.org

Furthermore, the development of efficient and selective synthetic methods for the preparation and modification of pyrimidine-hydrazine derivatives is an ongoing area of research. This includes exploring new catalysts and reaction conditions to improve yields and expand the scope of possible transformations. organic-chemistry.orgnih.gov The ultimate goal is to leverage the unique chemical properties of these compounds to access novel chemical space and discover molecules with valuable properties.

Structure

3D Structure

Properties

Molecular Formula |

C4H4Cl2N4 |

|---|---|

Molecular Weight |

179.00 g/mol |

IUPAC Name |

(2,6-dichloropyrimidin-4-yl)hydrazine |

InChI |

InChI=1S/C4H4Cl2N4/c5-2-1-3(10-7)9-4(6)8-2/h1H,7H2,(H,8,9,10) |

InChI Key |

DFSNJWVCHPZECC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(N=C1Cl)Cl)NN |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dichloro Pyrimidin 2 Yl Hydrazine and Its Precursors

Synthesis of Dichloropyrimidine Precursors

The primary precursor for (2,4-Dichloro-pyrimidin-2-yl)-hydrazine is 2,4-dichloropyrimidine (B19661). The synthesis of this key starting material can be achieved through various methods, primarily involving the chlorination of uracil (B121893) or its derivatives.

Conventional Synthetic Routes to 2,4-Dichloropyrimidines

The traditional and most common method for synthesizing 2,4-dichloropyrimidine involves the chlorination of uracil. chemicalbook.com This transformation is typically accomplished using strong chlorinating agents such as phosphorus oxychloride (POCl₃). nih.gov

One established procedure involves refluxing uracil with phosphorus oxychloride. nih.gov The reaction mixture is heated for several hours, after which the excess phosphorus oxychloride is removed under reduced pressure. The resulting product is then purified. Another variation of this method involves the use of phosphorus oxychloride in the presence of a tertiary amine, such as N,N-dimethylcyclohexylamine or triethylamine (B128534) hydrochloride, which can facilitate the reaction. google.com

A detailed example of this synthesis is the reaction of uracil with phosphorus oxychloride at a reflux temperature of 383 K for 3.5 hours. nih.gov After the reaction, the excess POCl₃ is distilled off, and the remaining oil is poured into ice water and extracted with an organic solvent like chloroform. The organic layer is then washed and dried to yield 2,4-dichloropyrimidine. nih.gov

Alternative chlorinating systems have also been explored to improve yields and reduce harsh reaction conditions. For instance, a combination of bis(trichloromethyl) carbonate (BTC) and thionyl chloride (SOCl₂) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) has been shown to produce 2,4-dichloropyrimidine from 2,4-dihydroxypyrimidine in high yields (95%) at a controlled temperature of 65-70 °C. chemicalbook.com Phosgene has also been utilized as a chlorinating agent in the presence of a catalyst, offering a more environmentally friendly process by reducing phosphorus-containing waste. patsnap.com

Table 1: Conventional Synthetic Routes to 2,4-Dichloropyrimidine

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Uracil | Phosphorus oxychloride (POCl₃) | Reflux at 383 K, 3.5 h | Not specified | nih.gov |

| 2,4-Dihydroxypyrimidine | Bis(trichloromethyl) carbonate (BTC), Thionyl chloride (SOCl₂), DMAP | 65-70 °C | 95% | chemicalbook.com |

| Uracil | Phosphorus trichloride (B1173362) (PCl₃), Xylene amine | Heat to 130 °C, reflux 45 min | Not specified | chemicalbook.com |

| Uracil-5-carboxylic acid | Phosphorus pentachloride (PCl₅), Phosphorus oxychloride (POCl₃) | Reflux | >90% | google.com |

| Thymine | Triethylamine hydrochloride, POCl₃, PCl₅ | 108-110 °C | Not specified | google.com |

Regioselective Synthesis of Substituted Dichloropyrimidines

For many applications, substituted 2,4-dichloropyrimidines are required. The regioselective synthesis of these compounds is crucial to avoid the formation of isomeric mixtures that are often difficult to separate. acs.org The intrinsic difference in reactivity between the C2 and C4 positions on the pyrimidine (B1678525) ring allows for sequential substitutions. mdpi.com

Nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyrimidines generally favor substitution at the C4 position. acs.orgjustia.com However, the selectivity can be influenced by the nature of the nucleophile and the reaction conditions. For instance, while neutral nitrogen nucleophiles often yield a mixture of C4 and C2 isomers, the use of tertiary amine nucleophiles has been shown to exhibit excellent selectivity for the C2 position. acs.orgnih.gov

Cross-coupling reactions, such as the Suzuki coupling, are powerful tools for the regioselective introduction of substituents. The reaction of 2,4-dichloropyrimidines with aryl or heteroaryl boronic acids, catalyzed by a palladium complex like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), preferentially occurs at the C4 position. proquest.commdpi.com Microwave-assisted Suzuki couplings have proven to be highly efficient, affording C4-substituted pyrimidines in good to excellent yields with short reaction times and low catalyst loading. proquest.commdpi.com

Similarly, the Negishi cross-coupling reaction, which utilizes organozinc reagents, can be employed for the synthesis of substituted pyrimidines. researchgate.net The choice of catalyst and reaction conditions (thermal vs. microwave) can significantly influence the product distribution and yield. researchgate.net

Direct Synthesis Routes to this compound

The conversion of 2,4-dichloropyrimidine to this compound is typically achieved through a direct nucleophilic substitution reaction.

Nucleophilic Substitution Reactions of 2,4-Dichloropyrimidines with Hydrazine (B178648) Hydrate (B1144303)

The most direct route to this compound involves the reaction of 2,4-dichloropyrimidine with hydrazine hydrate. nih.gov In this SNAr reaction, one of the chlorine atoms on the pyrimidine ring is displaced by the hydrazine nucleophile.

A typical procedure involves stirring a solution of a substituted 2,4-dichloropyrimidine, such as 2-(2,4-dichloro-5-chloropyrimidin-4-ylamino)-N-methylbenzamide, in a solvent like ethanol (B145695) with hydrazine monohydrate at room temperature for several hours. nih.gov The reaction of 2,4,5-trichloropyrimidine (B44654) with a primary amine followed by treatment with hydrazine hydrate is a common sequence to generate substituted pyrimidine-hydrazine derivatives. nih.gov

The regioselectivity of this reaction is a critical consideration. Due to the electronic properties of the pyrimidine ring, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. However, the reaction with hydrazine can sometimes lead to substitution at the C2 position, or even disubstitution, depending on the reaction conditions and the substituents already present on the pyrimidine ring.

Optimization of Reaction Conditions for Hydrazine Incorporation

Optimizing the reaction conditions is essential to maximize the yield of the desired this compound and to control the regioselectivity of the hydrazine incorporation. Key parameters that can be varied include the solvent, temperature, and the stoichiometry of the reactants.

Studies on similar reactions, such as the condensation of bisphosphonylallenes with methylhydrazine, have shown that solvent choice significantly impacts the reaction outcome. researchgate.net While nonpolar solvents like toluene (B28343) and 1,4-dioxane (B91453) at reflux temperatures can give high yields, polar aprotic solvents such as THF, acetonitrile, DMF, or dichloromethane (B109758) can also be effective, sometimes even at room temperature. researchgate.net Protic solvents, on the other hand, can sometimes hinder the reaction by solvating the hydrazine. researchgate.net

The amount of hydrazine used can also influence the reaction. Using a slight excess of hydrazine can help drive the reaction to completion, but a large excess may increase the risk of disubstitution. Therefore, careful control of the molar ratio of the reactants is important. For the synthesis of 4,5-diphosphonyldihydropyridazines, reducing the equivalents of methylhydrazine led to lower yields. researchgate.net

Advanced Synthetic Strategies for Pyrimidine-Hydrazine Scaffolds

Beyond the direct substitution methods, more advanced strategies have been developed for the synthesis of complex pyrimidine-hydrazine scaffolds, which are of significant interest in medicinal chemistry. nih.govnih.gov

One such strategy involves a hydrazine-mediated skeletal remodeling of the pyrimidine core. researchgate.net This approach can lead to the formation of fused heterocyclic systems. For example, a room-temperature triflylation of the pyrimidine core followed by treatment with hydrazine can result in a formal one-carbon deletion and the creation of novel fused ring structures. researchgate.net

Multicomponent reactions (MCRs) offer an efficient and sustainable approach to building molecular complexity in a single step. mdpi.com For instance, a four-component reaction involving hydrazine, a β-keto ester, an isatin (B1672199) derivative, and an active methylene (B1212753) compound can be used to construct pyranopyrazole scaffolds, which are structurally related to pyrimidine-hydrazine systems. mdpi.com

Furthermore, the development of novel catalysts, including nanocatalysts, has enabled the synthesis of pyrimidine derivatives under greener and more efficient conditions. mdpi.com These advanced methods provide access to a diverse range of pyrimidine-hydrazine and related heterocyclic structures for various applications.

Multi-component Reaction Approaches for Pyrimidine Core Construction

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. researchgate.net This approach is highly valued for its efficiency, atom economy, and ability to quickly generate diverse libraries of compounds. For the synthesis of the pyrimidine core, the Biginelli reaction is a classic and widely studied MCR. foliamedica.bg

The Biginelli reaction typically involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. foliamedica.bgtandfonline.com This one-pot synthesis produces dihydropyrimidinones (DHPMs), which can be further modified to create a variety of pyrimidine derivatives. The reaction mechanism is understood to proceed through the formation of an iminium intermediate from the aldehyde and urea, which then undergoes condensation with the β-ketoester. researchgate.net

Modern advancements have expanded the scope of MCRs for pyrimidine synthesis beyond the traditional Biginelli reaction, incorporating a wider range of substrates and catalytic systems to improve yields and regioselectivity. mdpi.com These reactions are fundamental for creating the initial pyrimidine-2,4-dione structure, the key precursor to 2,4-dichloropyrimidine.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Biginelli Reaction | Aryl Aldehyde, β-Diketone, (Thio)urea | HCl, Ethanol, Microwave | Oxo- and Thioxopyrimidines | tandfonline.com |

| [3+1+1+1] Cycloaddition | Amidines, Three different Alcohols | Iridium-pincer complex | Substituted Pyrimidines | mdpi.com |

| [2+2+2] Cycloaddition | Ketones, Nitriles | Copper catalyst, Basic conditions | Functionalized Pyrimidines | mdpi.com |

| Pseudo Five-Component Reaction | Methyl Aryl Ketone, Aromatic Aldehyde (2 equiv.), Ammonium Acetate (2 equiv.) | Triflic Acid | Substituted Pyrimidines | mdpi.com |

| Thiazolo[5,4-d]pyrimidine Synthesis | 5-Thiazolidinones, 2-butyl-1H-imidazole-5-carbaldehyde, Thiourea | Ethanol, HCl, Microwave | Thiazolo[5,4-d]pyrimidines | researchgate.net |

Green Chemistry Principles in Pyrimidine-Hydrazine Synthesis

The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines. rasayanjournal.co.inpowertechjournal.com Traditional synthetic methods often rely on toxic reagents and volatile organic solvents, which pose environmental and health risks. researchgate.net Green approaches seek to mitigate these issues through various strategies.

Key green chemistry techniques in pyrimidine synthesis include:

Use of Benign Solvents: Replacing hazardous solvents with environmentally friendly alternatives like water or ethanol is a primary focus. jmaterenvironsci.com Water is particularly attractive due to its low cost, non-toxicity, and non-flammability. Reactions such as the condensation of aldehydes, malononitrile, and barbituric acid have been successfully carried out in aqueous media. jmaterenvironsci.com

Solvent-Free Reactions: Conducting reactions without a solvent, often using techniques like ball milling, can significantly reduce waste and simplify product purification. researchgate.net

Catalysis: The use of catalysts, especially those that are recyclable and non-toxic, is a cornerstone of green chemistry. rasayanjournal.co.in Organocatalysts like thiamine (B1217682) hydrochloride (Vitamin B1) and various acidic ionic liquids have been employed to promote pyrimidine synthesis in an environmentally benign manner. researchgate.net

Atom Economy: MCRs inherently align with green chemistry principles by maximizing the incorporation of atoms from the starting materials into the final product, thus minimizing waste. jmaterenvironsci.com

These green principles are applicable throughout the synthetic sequence, from the initial construction of the pyrimidine ring to subsequent functionalization steps like hydrazinolysis.

| Parameter | Traditional Approach | Green Chemistry Approach | Reference |

|---|---|---|---|

| Solvent | Hazardous organic solvents (e.g., DMF, Chloroform) | Water, Ethanol, or Solvent-free conditions | researchgate.netjmaterenvironsci.com |

| Catalyst | Stoichiometric amounts of strong acids/bases | Catalytic amounts of recyclable, non-toxic catalysts (e.g., organocatalysts, ionic liquids) | rasayanjournal.co.inresearchgate.net |

| Energy | High energy input, prolonged heating | Energy-efficient methods (e.g., microwave, ultrasound), ambient temperature reactions | rasayanjournal.co.inpowertechjournal.com |

| Waste | Significant generation of by-products and solvent waste | High atom economy, minimal waste generation | jmaterenvironsci.com |

| Workup | Complex purification procedures | Simplified workup, often involving filtration | researchgate.net |

Microwave-Assisted Synthesis Techniques for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a transformative technology, offering significant advantages over conventional heating methods. tandfonline.com By using microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes. researchgate.netacs.org This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform energy transfer. tandfonline.com

In the context of pyrimidine synthesis, microwave irradiation has been successfully applied to various reactions, including the Biginelli three-component cyclocondensation. tandfonline.com This technique not only enhances reaction rates but also frequently leads to higher product yields and improved purity, often eliminating the need for extensive purification steps. foliamedica.bgtandfonline.com For instance, the synthesis of oxo- and thioxopyrimidines via the Biginelli reaction under microwave irradiation resulted in yields of 65–90% in a fraction of the time required by conventional heating. tandfonline.com

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Biginelli Condensation (DHPM synthesis) | 1-3 hours (at room temp) | 10 minutes | Comparable or improved yields | acs.org |

| Synthesis of Thiazolo[5,4-d]pyrimidines | Several hours | 5 minutes | High efficiency | researchgate.net |

| Nucleophilic substitution on pyrimidine ring | Hours to days | 10-20 minutes | Excellent yields, especially for unreactive nucleophiles | acs.org |

| Synthesis of Tetrahydropyrimidines | Prolonged reflux | Short irradiation time | Efficient synthesis | foliamedica.bg |

Chemical Transformations and Derivatization of 2,4 Dichloro Pyrimidin 2 Yl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The lone pair of electrons on the terminal nitrogen atom of the hydrazine moiety confers significant nucleophilicity, enabling it to react with various electrophiles. This reactivity is central to the formation of larger, more complex molecular architectures.

Condensation Reactions with Carbonyl Compounds (Aldehydes, Ketones) to Form Hydrazones

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a classic condensation reaction. researchgate.net In the case of (2,4-Dichloro-pyrimidin-2-yl)-hydrazine, the hydrazine group readily attacks the electrophilic carbonyl carbon of aldehydes or ketones. This is typically followed by the elimination of a water molecule to yield the corresponding (2,4-dichloro-pyrimidin-2-yl)-hydrazone. libretexts.org This reaction is often catalyzed by a small amount of acid. researchgate.net

The formation of these hydrazones is a high-yield and straightforward method for derivatization. researchgate.net The resulting hydrazones, which incorporate a 2,4-dichloro moiety, have been investigated for their biological activities. chemrxiv.org The general mechanism involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond of the hydrazone. libretexts.orguchile.cl

Table 1: Examples of Hydrazone Formation from this compound This table is illustrative and based on the general reactivity of hydrazines with carbonyl compounds.

| Carbonyl Compound (Aldehyde/Ketone) | Resulting Hydrazone Product |

|---|---|

| Benzaldehyde (B42025) | (E)-1-((2,4-dichloropyrimidin-2-yl)imino)-1-phenylmethane |

| Acetophenone | (E)-1-((2,4-dichloropyrimidin-2-yl)imino)-1-phenylethane |

| 4-Methoxybenzaldehyde | (E)-1-((2,4-dichloropyrimidin-2-yl)imino)-1-(4-methoxyphenyl)methane |

Intramolecular Cyclization Reactions to Form Fused Heterocycles (e.g., Pyrazoles, Triazoles)

The hydrazine moiety of this compound is a key precursor for the synthesis of fused heterocyclic systems. Through intramolecular cyclization reactions, new rings such as pyrazoles or triazoles can be fused onto the pyrimidine (B1678525) core. For instance, reaction with β-dicarbonyl compounds like acetylacetone (B45752) or ethyl acetoacetate (B1235776) can lead to the formation of pyrazole-substituted pyrimidines. nih.gov

Furthermore, the hydrazine can be used to construct fused triazolopyrimidine systems. Reaction with reagents containing a C-N-S or C-N-N fragment can lead to cyclization. For example, after initial reaction at the hydrazine group, subsequent intramolecular nucleophilic attack on one of the pyrimidine carbons can lead to ring closure, forming structures like triazolo[1,5-a]pyrimidines. nih.gov Derivatives of 2-azidopyrimidines, which can be in equilibrium with tetrazolo[1,5-a]pyrimidines, can be functionalized through cycloaddition reactions to yield 1,2,3-triazole-substituted pyrimidines. nih.gov

Table 2: Examples of Fused Heterocycles from Hydrazine Derivatives

| Reagent | Resulting Fused Heterocycle | Reference |

|---|---|---|

| Formic Acid / Acetic Acid | Triazolo[1,2-a]pyrimidine derivatives | nih.gov |

| Acetylacetone | 2-(3',5'-dimethyl-1'-pyrazolo)pyrimidine derivative | nih.gov |

| Ethyl Acetoacetate | 2-(3'-methyl-5'-oxo-1'-pyrazolo)pyrimidine derivative | nih.gov |

Reactions with Carbon Disulfide

The reaction of hydrazine derivatives with carbon disulfide provides a pathway to sulfur-containing fused heterocycles. For this compound, this reaction can be used to synthesize triazolopyrimidine thiones. nih.gov The reaction likely proceeds through the formation of a dithiocarbazate intermediate, which then undergoes cyclization and elimination to form the fused triazole ring containing a thione group. nih.gov

Transformations Involving the Dichloropyrimidine Ring

The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic displacement, providing a handle for further functionalization of the molecule.

Selective Nucleophilic Aromatic Substitution (SNAr) of Chlorine Atoms

The chlorine atoms at the C2 and C4 positions of the pyrimidine ring are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the ring nitrogens. Generally, in 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophiles than the C2 position. wuxiapptec.comstackexchange.com This selectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at C4. stackexchange.com

However, the regioselectivity of the SNAr reaction can be highly sensitive to electronic and steric effects of other substituents on the ring. wuxiapptec.com For example, a strong electron-donating group at the C6 position can reverse this selectivity, making the C2 position more favorable for attack. wuxiapptec.com Similarly, the nature of the nucleophile can also influence the site of substitution; tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity in reactions with 5-substituted-2,4-dichloropyrimidines. nih.gov This allows for the selective replacement of one or both chlorine atoms with various nucleophiles such as amines, alkoxides, or thiolates, enabling the synthesis of a diverse library of substituted pyrimidines. nih.govproquest.com

Table 3: Regioselectivity in SNAr of 2,4-Dichloropyrimidine (B19661) Derivatives

| Substituent on Ring | Nucleophile | Major Substitution Position | Reference |

|---|---|---|---|

| H (unsubstituted) | Primary/Secondary Amines | C4 | wuxiapptec.comstackexchange.com |

| C6-Electron Donating Group (e.g., OMe, NHMe) | General Nucleophiles | C2 | wuxiapptec.com |

| C5-Electron Withdrawing Group | Tertiary Amines | C2 | nih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Further Functionalization

The chlorine atoms on the pyrimidine ring can also serve as leaving groups in transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides using a palladium catalyst, is a powerful tool for forming carbon-carbon bonds. researchgate.netnih.gov

This reaction can be applied to this compound derivatives to introduce aryl or heteroaryl groups at the C2 and/or C4 positions. Regioselective Suzuki coupling is possible, often favoring the C4 position under specific conditions. mdpi.com This method significantly expands the structural diversity achievable from this scaffold, allowing for the synthesis of complex biaryl and heteroaryl-substituted pyrimidines. mdpi.commdpi.com The reaction is compatible with a wide range of functional groups and has been optimized for use in various solvents, including water. rsc.org

Table 4: Examples of Suzuki-Miyaura Coupling on 2,4-Dichloropyrimidine

| Boronic Acid | Catalyst System (Example) | Product (Coupling at C4) | Reference |

|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Chloro-4-(4-methoxyphenyl)pyrimidine | mdpi.com |

| Naphthalene-2-boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Chloro-4-(naphthalen-2-yl)pyrimidine | mdpi.com |

| Furan-2-boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Chloro-4-(furan-2-yl)pyrimidine | mdpi.com |

Construction of Complex Heterocyclic Systems

The reactivity of this compound is well-suited for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. The hydrazine functional group serves as a key nucleophilic component in cyclocondensation reactions to build new rings onto the existing pyrimidine framework.

Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

The synthesis of pyrazolo[1,5-a]pyrimidines, which are considered purine (B94841) analogues, is a notable transformation of hydrazinopyrimidines. researchgate.net This is typically achieved through the cyclocondensation reaction of the hydrazine moiety with 1,3-dicarbonyl compounds or their synthetic equivalents. researchgate.net The reaction proceeds by an initial condensation of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the fused pyrazole (B372694) ring.

The general reaction involves treating this compound with a suitable 1,3-dielectrophilic species, such as β-ketoesters, malondialdehydes, or acetylacetone, in a suitable solvent, often with acid or base catalysis. nih.govnih.gov For instance, the reaction with acetylacetone would yield a dimethyl-substituted pyrazolo[1,5-a]pyrimidine, while using diethyl malonate would lead to a dihydroxy-substituted derivative. nih.gov The specific substituents on the resulting pyrazole ring are determined by the choice of the 1,3-dicarbonyl reactant. Microwave-assisted synthesis has been shown to accelerate these reactions, providing good to excellent yields in a significantly reduced timeframe. byu.edu

Table 1: Examples of 1,3-Dicarbonyl Compounds for the Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

| 1,3-Dicarbonyl Reactant | Resulting Pyrazolo[1,5-a]pyrimidine Derivative (General Structure) | R1 | R2 | R3 |

| Acetylacetone | 5,7-Dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine | H | CH₃ | CH₃ |

| Diethyl malonate | 5,7-Dichloro-2,3-dihydroxypyrazolo[1,5-a]pyrimidine-2,3-dione | H | OH | OH |

| Ethyl acetoacetate | 5,7-Dichloro-3-methylpyrazolo[1,5-a]pyrimidin-2(3H)-one | H | CH₃ | OH |

| 1,1,3,3-Tetramethoxypropane | 5,7-Dichloropyrazolo[1,5-a]pyrimidine | H | H | H |

Formation of Triazolopyrimidine Systems

The fusion of a triazole ring to the pyrimidine core results in the formation of triazolopyrimidine systems, another class of heterocyclic compounds with significant biological relevance. The synthesis of these systems from this compound is typically accomplished by reacting the hydrazine with a reagent that can provide a single carbon atom, which then becomes part of the triazole ring.

Common reagents for this transformation include orthoesters, such as triethyl orthoformate, and carboxylic acids. osi.lvmdpi.com The reaction with triethyl orthoformate, often carried out in the presence of an acid catalyst, introduces a methine group that bridges the two nitrogen atoms of the hydrazine moiety, leading to the formation of the fused 1,2,4-triazole (B32235) ring. urfu.ru Similarly, reaction with a carboxylic acid followed by cyclodehydration can yield substituted triazolopyrimidines where the substituent corresponds to the R-group of the carboxylic acid. These cyclization reactions can be promoted under various conditions, including microwave irradiation, which can offer high yields and purity. mdpi.com

Table 2: Reagents for the Synthesis of nih.govnih.govorganic-chemistry.orgTriazolo[4,3-a]pyrimidine Derivatives

| Reagent | Resulting nih.govnih.govorganic-chemistry.orgTriazolo[4,3-a]pyrimidine Derivative (General Structure) | R |

| Triethyl orthoformate | 5,7-Dichloro- nih.govnih.govorganic-chemistry.orgtriazolo[4,3-a]pyrimidine | H |

| Formic acid | 5,7-Dichloro- nih.govnih.govorganic-chemistry.orgtriazolo[4,3-a]pyrimidine | H |

| Acetic anhydride | 3-Methyl-5,7-dichloro- nih.govnih.govorganic-chemistry.orgtriazolo[4,3-a]pyrimidine | CH₃ |

| Carbon disulfide | 5,7-Dichloro- nih.govnih.govorganic-chemistry.orgtriazolo[4,3-a]pyrimidine-3-thiol | SH |

Synthesis of Schiff Base Derivatives

The reaction of the terminal amino group of the hydrazine moiety in this compound with carbonyl compounds, such as aldehydes and ketones, leads to the formation of Schiff bases, specifically known as hydrazones. researchgate.netresearchgate.net This condensation reaction is typically straightforward and often occurs under mild conditions, sometimes with catalytic amounts of acid. youtube.com

The synthesis involves mixing the hydrazinopyrimidine with the desired aldehyde or ketone in a suitable solvent like ethanol (B145695) and stirring at room temperature or with gentle heating. nih.govsbmu.ac.ir The reaction proceeds via nucleophilic attack of the hydrazine's terminal nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (–C=N–) group of the hydrazone. youtube.com A wide variety of aldehydes and ketones (aliphatic, aromatic, and heterocyclic) can be employed, allowing for the generation of a large library of Schiff base derivatives with diverse structural features. nih.govchemrxiv.org

Table 3: Carbonyl Compounds for the Synthesis of Schiff Base Derivatives

| Carbonyl Reactant | Resulting Schiff Base Derivative (General Structure) | R1 | R2 |

| Benzaldehyde | 1-(2,4-Dichloropyrimidin-2-yl)-2-benzylidenehydrazine | C₆H₅ | H |

| Acetone | 1-(2,4-Dichloropyrimidin-2-yl)-2-isopropylidenehydrazine | CH₃ | CH₃ |

| 4-Chlorobenzaldehyde | 1-(4-Chlorobenzylidene)-2-(2,4-dichloropyrimidin-2-yl)hydrazine | 4-ClC₆H₄ | H |

| Cyclohexanone | 1-Cyclohexylidene-2-(2,4-dichloropyrimidin-2-yl)hydrazine | -(CH₂)₅- |

Spectroscopic and Structural Elucidation of Pyrimidine Hydrazine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Proton NMR (¹H NMR) Analysis of Proton Environments

A ¹H NMR spectrum for (2,4-Dichloro-pyrimidin-2-yl)-hydrazine would be expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and the hydrazine (B178648) moiety. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) of these signals would provide critical information about the electronic environment and connectivity of the protons. However, no published ¹H NMR data for this specific compound could be located.

Carbon-13 NMR (¹³C NMR) Analysis of Carbon Frameworks

Similarly, a ¹³C NMR spectrum would reveal the chemical shifts of the carbon atoms within the pyrimidine ring. These shifts are indicative of the electronic environment of each carbon atom, influenced by the presence of the electronegative chlorine and nitrogen atoms, as well as the hydrazine group. Despite the utility of this technique, no experimental ¹³C NMR data for this compound has been reported in the available literature.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the N-H stretching vibrations of the hydrazine group, C=N and C-N stretching vibrations of the pyrimidine ring, and C-Cl stretching vibrations. The precise frequencies of these bands would help to confirm the presence of these functional groups. Regrettably, no IR spectra for this compound are available in the public domain.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structure. A mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of the molecule. This valuable data is not present in the surveyed scientific literature.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous structural information. An X-ray crystal structure of this compound would confirm the connectivity of the atoms and provide details about bond lengths and angles. No crystallographic data for this compound has been published.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound. As with the other analytical techniques, no elemental analysis data for this compound could be found.

Computational Chemistry and Theoretical Studies on 2,4 Dichloro Pyrimidin 2 Yl Hydrazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as electronic structure, reactivity, and geometry.

The electronic properties of a molecule are fundamental to understanding its reactivity and spectroscopic behavior. DFT calculations are instrumental in determining the distribution of electron density and the energies of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For pyrimidine (B1678525) derivatives, the HOMO is often localized on the pyrimidine ring and any electron-donating substituents, while the LUMO is typically centered on the pyrimidine ring itself, which has electron-deficient characteristics. nih.gov In the case of (2,4-Dichloro-pyrimidin-2-yl)-hydrazine, the hydrazine (B178648) moiety, being a good electron-donating group, is expected to significantly contribute to the HOMO. The dichloropyrimidine ring, with its electronegative chlorine atoms and nitrogen heteroatoms, will be the primary location of the LUMO.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for molecular stability; a larger energy gap implies higher stability and lower reactivity. researchgate.net Computational studies on similar hydrazine derivatives have shown that the nature of substituents can modulate this gap. nih.gov For this compound, the electron-withdrawing chlorine atoms would lower the energy of the LUMO, while the electron-donating hydrazine group would raise the energy of the HOMO, likely resulting in a relatively small HOMO-LUMO gap, suggesting a reactive nature.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound based on Analogous Compounds

| Molecular Orbital | Predicted Localization | Predicted Energy Level | Implication for Reactivity |

| HOMO | Primarily on the hydrazine group and to some extent on the pyrimidine ring | Relatively High | Nucleophilic character, site of electron donation |

| LUMO | Primarily on the dichloropyrimidine ring | Relatively Low | Electrophilic character, site of electron acceptance |

| HOMO-LUMO Gap (ΔE) | Predicted to be relatively small | - | High reactivity |

This table is predictive and based on DFT studies of analogous pyrimidine and hydrazine derivatives.

The electrophilicity and nucleophilicity of a molecule are key to predicting its behavior in chemical reactions. Global reactivity descriptors, derived from the energies of the FMOs, can quantify these properties. nih.gov

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the electrophilic power of a molecule.

Pyridine and pyrimidine rings are inherently electron-deficient and thus electrophilic, a characteristic that is enhanced by electron-withdrawing substituents like chlorine. wikipedia.org The hydrazine moiety, conversely, is a well-known nucleophile. Therefore, this compound is expected to exhibit dual reactivity. The dichloropyrimidine ring will be susceptible to nucleophilic attack, while the hydrazine group will be the primary site for electrophilic attack.

Theoretical studies on substituted pyridines have shown a good correlation between calculated nucleophilicity indices and experimental reactivity. ias.ac.in For this compound, the hydrazine moiety would be the dominant nucleophilic center.

Table 2: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Moderate to High | Good ability to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Low to Moderate | Relatively soft, indicating higher reactivity |

| Electrophilicity Index (ω) | χ2 / (2η) | Moderate to High | Significant electrophilic character of the pyrimidine ring |

| Nucleophilicity Index (N) | EHOMO(Nu) - EHOMO(TCE) | High (for the hydrazine moiety) | Strong nucleophilic character of the hydrazine group |

This table is based on general principles and data from related compounds. TCE (tetracyanoethylene) is a reference molecule. ias.ac.in

The three-dimensional structure of a molecule, including bond lengths, bond angles, and dihedral angles, is crucial for its interactions with other molecules. DFT calculations are used to find the lowest energy conformation of a molecule. For this compound, key structural features would include the planarity of the pyrimidine ring and the conformation of the hydrazine substituent relative to the ring.

Studies on similar hydrazine derivatives have investigated tautomerization, for instance between hydrazone and enol forms. qu.edu.qa For this compound, rotational barriers around the C-N and N-N bonds of the hydrazine group would determine the preferred conformation. It is likely that the molecule will adopt a conformation that minimizes steric hindrance and maximizes favorable electronic interactions, such as intramolecular hydrogen bonding if applicable. The planarity of the pyrimidine ring is a common feature in related crystal structures.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand might interact with a biological target.

In a hypothetical docking scenario of this compound, the following interactions would be anticipated:

Hydrogen Bonding: The pyrimidine ring nitrogens are likely to act as hydrogen bond acceptors. The N-H protons of the hydrazine moiety can act as hydrogen bond donors.

Halogen Bonding: The chlorine atoms on the pyrimidine ring could participate in halogen bonds, which are increasingly recognized as important in ligand-protein interactions.

Hydrophobic Interactions: The pyrimidine ring can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues.

Table 3: Predicted Molecular Interactions of this compound in a Protein Binding Site

| Interaction Type | Participating Moiety | Potential Interacting Residues |

| Hydrogen Bond Acceptor | Pyrimidine ring nitrogens | Amino acids with -NH or -OH groups (e.g., Lys, Arg, Ser, Thr) |

| Hydrogen Bond Donor | Hydrazine N-H groups | Amino acids with carbonyl or carboxylate groups (e.g., Asp, Glu, backbone carbonyls) |

| Halogen Bonding | Chlorine atoms | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

| π-π Stacking | Pyrimidine ring | Aromatic residues (e.g., Phe, Tyr, Trp) |

This table is predictive and based on docking studies of other pyrimidine-containing ligands.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. This allows for the mapping of reaction pathways and the rationalization of observed product distributions.

For this compound, a key reaction would be nucleophilic aromatic substitution (SNAr), where one or both of the chlorine atoms are displaced by a nucleophile. The regioselectivity of such reactions on 2,4-dichloropyrimidines is a well-studied area. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position. acs.org However, the presence of the hydrazine group at the C2 position would electronically and sterically influence this selectivity.

Computational studies on the amination of dichloropyrimidines have shown that the reaction proceeds through a Meisenheimer intermediate. acs.org The relative stability of the transition states leading to these intermediates determines the regioselectivity. DFT calculations could be employed to model the reaction of this compound with various nucleophiles, predicting the activation barriers for substitution at the C4 position.

Furthermore, reactions involving the hydrazine moiety, such as condensation with aldehydes or ketones to form hydrazones, could also be modeled. Computational studies on similar systems have elucidated the role of catalysts and the stereochemical outcome of such reactions. qu.edu.qa

Structure-Reactivity Relationship Studies

The structure of a molecule is intrinsically linked to its reactivity, a principle that is extensively explored in computational chemistry. For this compound, the arrangement of atoms and the distribution of electrons within the molecule dictate its chemical behavior. The pyrimidine ring, substituted with two chlorine atoms and a hydrazine group, presents a unique electronic landscape that has been the subject of theoretical investigation.

The pyrimidine ring is an electron-deficient aromatic system. The two nitrogen atoms within the ring, being more electronegative than carbon, withdraw electron density, creating regions of positive charge on the carbon atoms. This effect is further intensified by the presence of two chlorine atoms at the C2 and C4 positions. Chlorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect), further depleting the electron density of the pyrimidine ring. This pronounced electron deficiency makes the ring susceptible to nucleophilic attack.

Computational studies on the closely related molecule, 2,4-dichloropyrimidine (B19661), using methods like Density Functional Theory (DFT) with a 6-311++G(d,p) basis set, have provided insights into its electronic structure. researchgate.net These studies have calculated the natural atomic charges, which quantify the electron distribution. researchgate.net While specific calculations for this compound are not available, the data for 2,4-dichloropyrimidine can serve as a foundational model. The introduction of the hydrazine group at the C2 position is expected to modulate the charge distribution, particularly at the C2, N1, and N3 positions.

The reactivity of the chlorine atoms is a key aspect of the structure-reactivity relationship. In 2,4-dichloropyrimidine, the chlorine atom at the C4 position is generally more susceptible to nucleophilic substitution than the one at the C2 position. acs.org This is attributed to the greater activation by the para-nitrogen atom (N1). However, the presence of the hydrazine group at C2 in this compound would significantly alter the reactivity profile. The electron-donating nature of the hydrazine group could potentially decrease the electrophilicity of the C2 carbon, making the C4 chlorine even more susceptible to substitution.

Structure-activity relationship (SAR) studies on various pyrimidine derivatives have consistently shown that the nature and position of substituents greatly influence their biological and chemical properties. nih.gov For instance, the presence of electron-withdrawing groups can enhance certain biological activities by promoting interactions with biological targets. researchgate.net Conversely, the introduction of hydrogen bond donors, like the NH2 group in hydrazine, can facilitate specific binding interactions. mdpi.com In related hydrazinyl-thiazole derivatives, the hydrazine bridge has been shown to participate in hydrogen bonding, influencing their binding modes with biological macromolecules. nih.gov

The following table presents computed data for 2,4-dichloropyrimidine, which serves as a reference for understanding the pyrimidine core of this compound.

| Computed Property | Value for 2,4-Dichloropyrimidine | Reference |

| Molecular Formula | C4H2Cl2N2 | researchgate.net |

| Molecular Weight | 148.98 g/mol | chemicalbook.com |

| Maximum Deviation from Planarity | 0.013 Å | researchgate.netnih.gov |

| Basis for Calculation | HF and DFT with 6-311++G(d,p) | researchgate.net |

Advanced Research Applications of Pyrimidine Hydrazine Scaffolds Excluding Prohibited

Role in Medicinal Chemistry as Core Scaffolds for Novel Agent Design

In the realm of medicinal chemistry, pyrimidine-hydrazine derivatives are recognized as "privileged scaffolds." nih.gov This designation stems from their ability to serve as a modular framework for generating libraries of compounds with drug-like properties, significantly impacting the discovery of new therapeutic agents. nih.govnih.gov

The pyrimidine (B1678525) scaffold is a cornerstone in the development of protein kinase inhibitors, which are crucial for targeted cancer therapy. rsc.org Kinases are key regulators of cellular signaling, and their dysregulation is a common feature in many cancers. rsc.org Pyrimidine-hydrazine derivatives provide a versatile platform for synthesizing potent and selective inhibitors for a variety of kinases.

The synthesis of these inhibitors often involves condensation reactions where a hydrazine (B178648) derivative reacts with a carbonyl-containing compound to form a fused heterocyclic system, such as a pyrazolo[1,5-a]pyrimidine (B1248293). rsc.org For instance, researchers have designed and synthesized novel pyrimidine derivatives containing a benzoyl hydrazine moiety as selective inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα), a frequently mutated enzyme in cancer. nih.gov In one study, a compound designated as F8, derived from a pyrimidine skeleton, demonstrated potent and selective PI3Kα inhibition with an IC₅₀ value of 0.14 nM. nih.gov

Similarly, structure-based design has led to the creation of pyrimidine-4,6-diamine derivatives as highly selective inhibitors of Janus Kinase 3 (JAK3), an attractive target for autoimmune diseases. nih.gov Compound 11e from this series showed exceptional JAK3 inhibitory activity (IC₅₀ = 2.1 nM) and high selectivity over other JAK kinases. nih.gov The design of these molecules often targets specific amino acid residues in the kinase's binding site, such as the unique cysteine (Cys909) in JAK3, to achieve high potency and selectivity. nih.gov Other research has focused on overcoming drug resistance, for example, by developing 2-aminopyrimidine (B69317) derivatives that inhibit EGFR mutants like EGFRC797S, which are responsible for resistance to certain non-small cell lung cancer therapies. nih.gov

Table 1: Selected Pyrimidine-Based Protein Kinase Inhibitors and Their Efficacy

| Compound | Target Kinase | IC₅₀ Value | Key Findings |

|---|---|---|---|

| F8 | PI3Kα | 0.14 nM | Showed significant anti-proliferative activity and induced tumor regression in a xenograft model. nih.gov |

| 11e | JAK3 | 2.1 nM | Exhibited excellent inhibitory activity and high selectivity for JAK3 over other kinases. nih.gov |

| A5 | EGFRdel19/T790M/C797S | - | Showed significant anti-proliferative activity against resistant cell lines and induced apoptosis. nih.gov |

| 38j | AURKA/AURKB | 0.0071 µM / 0.0257 µM | Repressed tumor growth by 50-60% in a U937 leukemia cell line xenograft model. nih.gov |

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Beyond specific kinase inhibition, pyrimidine-hydrazine scaffolds are instrumental in developing chemical probes to study cell proliferation. These compounds serve as tools to investigate the complex mechanisms of cell growth and to identify new targets for anti-cancer therapies.

Researchers have synthesized various series of pyrimidine derivatives and evaluated their anti-proliferative effects across numerous cancer cell lines. mdpi.com For example, a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives were synthesized from a key hydrazinyl precursor. nih.govresearchgate.net Several of these compounds displayed very strong inhibitory activity against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines, with some showing greater potency than the standard drug doxorubicin. nih.gov

Another study detailed the synthesis of 43 pyrimidine analogs, with one compound, 131 , showing broad and potent anti-proliferative activity against lung, liver, lymphoma, and retinoblastoma cancer cell lines, with IC₅₀ values as low as 0.07 µM. mdpi.com This particular compound was found to act by suppressing tubulin polymerization, a critical process for cell division. mdpi.com The versatility of the pyrimidine-hydrazine core allows for the synthesis of diverse structures, including pyrazolo[3,4-d]pyrimidines, which have also demonstrated potent in vitro antitumor activity, even against drug-resistant cells, while showing lower toxicity to normal cells. acs.org

Table 2: Anti-Proliferative Activity of Selected Pyrimidine Derivatives

| Compound(s) | Cell Line(s) | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound F8 | PC-3 (Prostate Cancer) | 0.28 µM | nih.gov |

| HCT-116 (Colon Cancer) | 0.57 µM | nih.gov | |

| U87-MG (Glioblastoma) | 1.37 µM | nih.gov | |

| Compounds 2, 3, 7, 8 | HCT-116, MCF-7 | Stronger than doxorubicin | nih.gov |

| Compound 131 | U937 (Lymphoma) | 0.07 µM | mdpi.com |

| Y79 (Retinoblastoma) | 0.10 µM | mdpi.com | |

| HepG2 (Liver Cancer) | 0.11 µM | mdpi.com |

The concept of "privileged scaffolds" refers to molecular frameworks that can bind to multiple biological targets, making them highly valuable for drug discovery. nih.gov Pyrimidine and its derivatives are considered quintessential privileged scaffolds. nih.gov Their utility is magnified in combinatorial chemistry, where large, diverse collections of compounds, known as libraries, are synthesized to screen for new drug leads. researchgate.net

DNA-encoded library (DEL) technology, which attaches a unique DNA tag to each small molecule, allows for the rapid generation and screening of massive libraries containing billions of compounds. nih.gov The pyrimidine scaffold is an ideal modular core for DELs due to its synthetic accessibility and the ability to introduce diverse functional groups at multiple positions. nih.gov Researchers have systematically designed and synthesized pyrimidine-focused DELs by using various pyrimidine reagents with different reactive groups. This approach enables distinct regioselectivity and chemoselectivity, leading to the creation of highly diverse libraries through a split-and-pool synthesis strategy. nih.gov The resulting collections of pyrimidine-based compounds possess drug-like properties, significantly accelerating the initial stages of drug discovery. nih.gov

Applications in Materials Science

The electron-deficient nature of the pyrimidine ring, a result of its two nitrogen atoms, makes it a valuable building block for advanced materials, particularly in the fields of optics and electronics. researchgate.net

Pyrimidine-hydrazine derivatives, especially fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, have emerged as promising fluorescent molecules, or fluorophores. rsc.org These compounds are valuable as optical probes for studying intracellular processes and as components in chemosensors and other organic materials. rsc.org

A key advantage of these scaffolds is their tunable photophysical properties. By strategically adding electron-donating or electron-withdrawing groups to the pyrimidine ring, researchers can precisely control the absorption and emission characteristics of the molecule. rsc.org For example, attaching electron-donating groups at position 7 of the pyrazolo[1,5-a]pyrimidine ring has been shown to improve both absorption and emission, leading to high fluorescence quantum yields (up to 0.97). rsc.org Furthermore, certain pyrimidine-based structures exhibit strong emission in the solid state, making them suitable for the design of solid-state emitters. rsc.org The stability and properties of these custom-designed fluorophores are often comparable to commercially available probes. rsc.org Fluorescent sensing systems have also been developed using pyrimidine derivatives to detect specific analytes, demonstrating their utility in creating high-performance chemical sensors. acs.org

The strong electron-accepting property of the pyrimidine core makes it a crucial component in organic semiconductors used in optoelectronic devices. researchgate.net Specifically, pyrimidine derivatives have been widely incorporated into various materials for organic light-emitting diodes (OLEDs), which are used in modern displays and lighting. researchgate.netrsc.org

In OLEDs, pyrimidine-based materials function as phosphorescent and fluorescent emitters, bipolar host materials, and electron-transporting materials. researchgate.net Recently, pyrimidine scaffolds have been used to create materials with thermally activated delayed fluorescence (TADF), which can achieve significantly higher device efficiencies than conventional fluorescent emitters. researchgate.net Researchers have designed and synthesized D–π–A (Donor-π bridge-Acceptor) type deep blue light-emitting materials where a pyrimidine plane acts as the acceptor. rsc.org These materials have demonstrated excellent electroluminescence performance in non-doped OLED devices, achieving high maximum external quantum efficiencies (EQEmax of up to 6.61%) and maintaining efficiency at high brightness. rsc.org The inherent properties of the pyrimidine-hydrazine scaffold—including its high electron affinity, good thermal stability, and ease of chemical modification—position it as a key structural unit for developing the next generation of high-performance OLED materials. researchgate.netrsc.org

Principles of Fluorescence in Pyrimidine-Hydrazine Scaffolds

The fluorescence in pyrimidine-hydrazine derivatives often arises from mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and aggregation-induced emission (AIE). The pyrimidine ring can act as an electron-withdrawing group, while the hydrazine moiety can be a part of the signaling unit. The interaction with an analyte can modulate these photophysical processes, leading to a detectable change in fluorescence, such as quenching or enhancement.

While direct studies on the fluorescent properties of (2,4-Dichloro-pyrimidin-2-yl)-hydrazine are not extensively documented in publicly available literature, research on analogous pyrimidine-hydrazine derivatives provides insight into their potential. For instance, Schiff base derivatives of pyrimidine-hydrazine have been investigated as fluorescent probes for metal ions. The formation of a coordination complex with a metal ion can restrict the C=N bond rotation, leading to an enhancement of fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).

Table 1: Examples of Pyrimidine-Based Fluorescent Sensors and their Characteristics

| Sensor Derivative | Analyte Detected | Sensing Mechanism | Observable Change |

| Pyrimidine-Hydrazone Schiff Base | Metal Ions (e.g., Zn²⁺, Al³⁺) | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence "turn-on" |

| Dihydropyrimidone Derivatives | Anions (e.g., I⁻) | Displacement Assay | Fluorescence quenching or enhancement |

Role as Intermediates in Agrochemical and Industrial Research

The reactivity of the chlorine atoms and the hydrazine group in this compound makes it a valuable building block for the synthesis of more complex molecules with applications in agriculture and industry.

Agrochemical Development

Pyrimidine derivatives are a well-established class of compounds in the agrochemical industry, exhibiting a broad spectrum of activities, including herbicidal, fungicidal, and insecticidal properties. The this compound scaffold can be a precursor to various active ingredients.

Research has shown that diacylhydrazine derivatives, for example, act as nonsteroidal ecdysone (B1671078) agonists, which are highly effective and selective insecticides against lepidopteran pests. nih.gov A synthetic route to such compounds could potentially start from a dichloropyrimidine precursor, which is then functionalized via the hydrazine group. nih.gov

A patent has described the preparation of 2,4-dichloro-5-pyrimidinecarbaldehyde and its subsequent reaction with hydrazine hydrate (B1144303) to yield a hydrazone derivative. This highlights the utility of the dichloropyrimidine hydrazine moiety as a reactive intermediate for creating diverse molecular architectures for agrochemical screening.

Research into Corrosion Inhibitors

The presence of heteroatoms like nitrogen and the aromatic pyrimidine ring makes pyrimidine-hydrazine derivatives promising candidates for corrosion inhibitors. These molecules can adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.

The adsorption process can be either physisorption, involving electrostatic interactions, or chemisorption, where covalent bonds are formed between the inhibitor molecules and the metal surface atoms. The lone pair electrons on the nitrogen atoms and the π-electrons of the pyrimidine ring can be donated to the vacant d-orbitals of the metal, facilitating strong adsorption.

While specific studies on this compound as a corrosion inhibitor are limited, research on related pyrimidine and hydrazine derivatives has demonstrated their effectiveness. For instance, halogen-substituted benzaldehyde (B42025) thiosemicarbazones, which share structural similarities, have shown excellent corrosion inhibition for mild steel in acidic solutions. nih.gov The inhibition efficiency of these compounds was found to be dependent on the nature of the halogen substituent. nih.gov

Table 2: Corrosion Inhibition Efficiency of Related Heterocyclic Compounds

| Inhibitor Type | Metal | Corrosive Medium | Inhibition Efficiency (%) |

| Pyrimidine Derivatives | Steel | Acidic Medium | Varies (often >90%) |

| Hydrazide Derivatives | Mild Steel | 1M HCl | Up to 93.8% |

| Halogenated Thiosemicarbazones | Mild Steel | 1M HCl | >90% |

This table presents a summary of findings for classes of compounds related to this compound, as direct data for the specified compound is not widely published.

Applications in the Petroleum Industry

In the petroleum industry, chemical additives are crucial for various stages, from drilling and production to refining. While direct applications of this compound are not reported, related hydrazine derivatives have been investigated for their potential uses.

One area of application is as flow improvers or pour-point depressants for crude oil. Alkyl aliphatic hydrazine derivatives have been shown to reduce the pour point and viscosity of waxy crude oils, which is a significant challenge in oil production and transportation. mdpi.com The mechanism involves the co-crystallization of the long alkyl chains of the additive with the wax crystals in the crude oil, while the polar head group inhibits the growth and agglomeration of these crystals. mdpi.com Given the synthetic versatility of the pyrimidine-hydrazine scaffold, it could potentially be modified with long alkyl chains to create novel flow improvers.

Furthermore, corrosion inhibitors are extensively used in the oil and gas industry to protect pipelines and equipment from the corrosive effects of produced water, acids, and dissolved gases. The principles of corrosion inhibition by pyrimidine-hydrazine derivatives discussed earlier are directly relevant to this sector.

Challenges and Future Research Directions in Pyrimidine Hydrazine Chemistry

The field of pyrimidine-hydrazine chemistry, particularly concerning compounds like (2,4-Dichloro-pyrimidin-2-yl)-hydrazine, is driven by the quest for novel molecules with enhanced properties and applications. Overcoming existing challenges and exploring new research avenues are critical for advancing the synthesis, functionalization, and application of this important class of heterocyclic compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing (2,4-Dichloro-pyrimidin-2-yl)-hydrazine derivatives?

- Methodology : Refluxing pyrimidine precursors with hydrazine hydrate in ethanol (20 mL solvent per 2.5 g precursor) for 12 hours yields hydrazide derivatives. Crystallization from ethanol ensures purity . For higher reactivity, use excess hydrazine hydrate (5 mL, 80%) under reflux for 6 hours, followed by ethanol recrystallization .

- Key Parameters : Reaction time (6–12 hours), solvent polarity, and hydrazine stoichiometry.

Q. How can spectroscopic techniques characterize this compound derivatives?

- Analytical Workflow :

- IR Spectroscopy : Confirm C=O (1628–1680 cm⁻¹) and NH₂ (3285–3300 cm⁻¹) stretches .

- ¹H NMR : Identify hydrazine NH protons (δ 4.5–5.5 ppm) and pyrimidine aromatic protons (δ 7.0–8.5 ppm) .

- X-ray Diffraction : Resolve crystal structures to validate tautomeric forms and coordination geometries in metal complexes .

Q. What are common side reactions during hydrazine-mediated pyrimidine functionalization?

- Challenges : Competing aldazine formation (e.g., when hydrazine reacts with aldehyde intermediates) .

- Mitigation : Control hydrazine stoichiometry (1:1 molar ratio) and monitor reaction progress via TLC .

Advanced Research Questions

Q. How do computational studies inform the design of hydrazine-catalyzed reactions?

- Mechanistic Insights : Density functional theory (DFT) reveals that bicyclic hydrazines (e.g., [2.2.2]-hydrazine) lower activation barriers in carbonyl–olefin metathesis by stabilizing transition states. Experimentally, such catalysts enhance cycloreversion rates by 3–5× compared to [2.2.1]-hydrazines .

- Design Criteria : Favor hydrazines with strained bicyclic frameworks to improve catalytic efficiency .

Q. How can researchers resolve contradictions in hydrazine reaction yields across studies?

- Case Analysis : Discrepancies in yields (e.g., 66.6% vs. >80%) arise from solvent choice (ethanol vs. 1,4-dioxane) and reaction duration (6 vs. 24 hours) .

- Troubleshooting : Optimize solvent polarity and employ kinetic studies (e.g., in situ IR) to identify rate-limiting steps .

Q. What toxicological mechanisms underlie hydrazine-induced hepatocyte damage?

- Experimental Design : Treat rat hepatocytes with hydrazine (50–75 mM, 2 h) and profile gene expression post-exposure (0–24 h). Key pathways include oxidative stress (Nrf2 activation) and apoptosis (caspase-3 upregulation) .

- Validation : Use qPCR/Western blotting to confirm dose-dependent DNA damage markers (e.g., γ-H2AX) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.